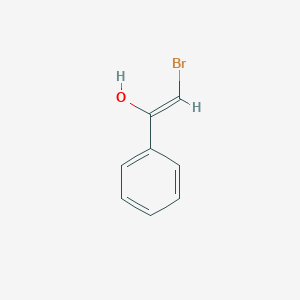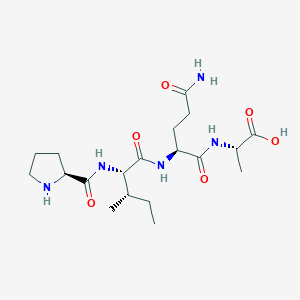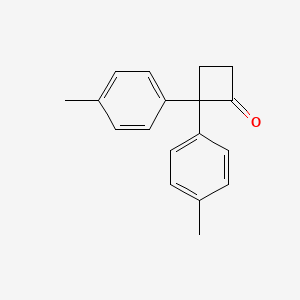
3-(Butoxycarbonyl)-2-hydroxy-3-methylhex-5-enoatato
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Butoxycarbonyl)-2-hydroxy-3-methylhex-5-enoatato is an organic compound that features a butoxycarbonyl group, a hydroxy group, and a methyl group attached to a hex-5-enoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butoxycarbonyl)-2-hydroxy-3-methylhex-5-enoatato typically involves the protection of amino functions using tert-butoxycarbonyl (Boc) groups. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method is advantageous due to its efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Butoxycarbonyl)-2-hydroxy-3-methylhex-5-enoatato undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be substituted under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol.
Major Products
The major products formed from these reactions include alcohols, carbonyl compounds, and deprotected amines.
Wissenschaftliche Forschungsanwendungen
3-(Butoxycarbonyl)-2-hydroxy-3-methylhex-5-enoatato has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic syntheses.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(Butoxycarbonyl)-2-hydroxy-3-methylhex-5-enoatato involves the protection of amino groups by forming a stable Boc derivative. This protection is crucial in multi-step organic syntheses to prevent unwanted side reactions. The Boc group can be selectively removed under mild acidic conditions, allowing for the controlled deprotection of the amino group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyloxycarbonyl (Boc) derivatives: These compounds also feature the Boc protecting group and are used in similar applications.
Carbamate derivatives: Similar in structure and used for protecting amino groups in organic synthesis.
Uniqueness
3-(Butoxycarbonyl)-2-hydroxy-3-methylhex-5-enoatato is unique due to its specific combination of functional groups, which provides versatility in chemical reactions and applications. Its ability to undergo selective deprotection under mild conditions makes it particularly valuable in complex organic syntheses .
Eigenschaften
CAS-Nummer |
676257-69-5 |
|---|---|
Molekularformel |
C12H19O5- |
Molekulargewicht |
243.28 g/mol |
IUPAC-Name |
3-butoxycarbonyl-2-hydroxy-3-methylhex-5-enoate |
InChI |
InChI=1S/C12H20O5/c1-4-6-8-17-11(16)12(3,7-5-2)9(13)10(14)15/h5,9,13H,2,4,6-8H2,1,3H3,(H,14,15)/p-1 |
InChI-Schlüssel |
HPKYXVXAUVGFFJ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCOC(=O)C(C)(CC=C)C(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


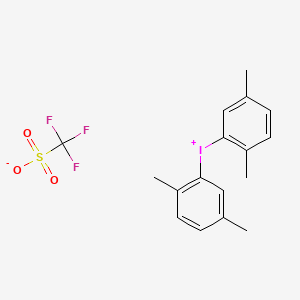
![6-[3-[4,6-bis(dodecylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-didodecyl-1,3,5-triazine-2,4-diamine](/img/structure/B12532294.png)

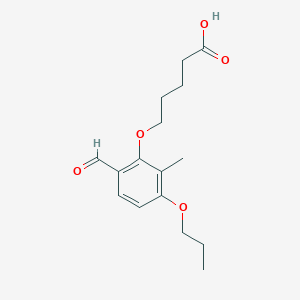
![4H-Cyclopenta-1,3-dioxol-4-one, 3a,6a-dihydro-5-iodo-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aR,6aR)-](/img/structure/B12532309.png)
![7-Oxa-1-azaspiro[4.4]nonane-9-methanol, (5R,9R)-rel-](/img/structure/B12532321.png)

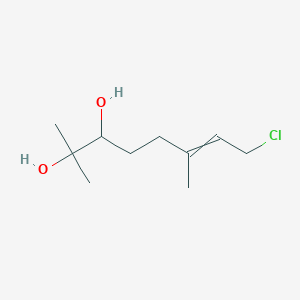
![N-[4'-(Tributylstannyl)[1,1'-biphenyl]-4-sulfonyl]-D-tryptophan](/img/structure/B12532344.png)
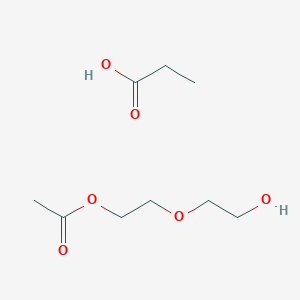
![10-([1,1'-Biphenyl]-4-yl)-9-(naphthalen-1-yl)-2-phenylanthracene](/img/structure/B12532354.png)
